molecular formula C9H9ClN2S B1357069 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole CAS No. 876316-61-9

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

Cat. No.: B1357069
CAS No.: 876316-61-9
M. Wt: 212.7 g/mol
InChI Key: ODLZAEGCJDMPOT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole typically involves the chloromethylation of a pyrazole derivative. One common method is the Blanc reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazoles.

Scientific Research Applications

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The thienyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a thienyl group.

    3-(Chloromethyl)-1-methyl-5-furyl-1H-pyrazole: Contains a furyl group instead of a thienyl group.

    3-(Chloromethyl)-1-methyl-5-pyridyl-1H-pyrazole: Features a pyridyl group in place of the thienyl group.

Uniqueness

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZAEGCJDMPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594562
Record name 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-61-9
Record name 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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